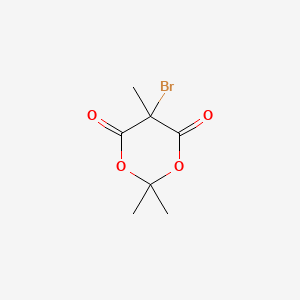

5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione

描述

5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione (CAS: 34817-42-0, molecular formula: C₇H₉BrO₄) is a brominated derivative of Meldrum’s acid analogs. It features a bicyclic dioxane-dione core with bromine and methyl substituents at the 5-position, conferring unique electrophilic and steric properties. The compound is synthesized via bromination of 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions, as demonstrated by its preparation using bromine and NaOH at 0°C .

属性

IUPAC Name |

5-bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO4/c1-6(2)11-4(9)7(3,8)5(10)12-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOQDRFRYIKEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)(C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956297 | |

| Record name | 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34817-42-0 | |

| Record name | 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34817-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034817420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Structural and Physicochemical Data

Preparation Methods Analysis

General Synthetic Approach

The preparation of 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione typically involves the bromination of a suitable 2,2,5-trimethyl-1,3-dioxane-4,6-dione precursor. This synthetic strategy is inferred from the compound’s structure and common practices for introducing bromine into activated methylene positions or alpha positions relative to carbonyl groups in cyclic anhydrides.

Stepwise Outline (Inferred from Structure and Analogous Literature):

- Synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione:

- This core is often constructed via condensation of acetone with malonic acid or its derivatives under acidic conditions, forming the 1,3-dioxane-4,6-dione ring system.

- Bromination:

- The introduction of the bromine atom at the 5-position is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent (e.g., carbon tetrachloride, chloroform) and sometimes a radical initiator (e.g., AIBN) if NBS is used.

- The reaction is generally performed at controlled temperatures to avoid over-bromination or decomposition.

General Reaction Scheme (Inferred):

$$

\text{2,2,5-trimethyl-1,3-dioxane-4,6-dione} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr}

$$

Key Reaction Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Chloroform, Carbon Tetrachloride |

| Temperature | 0–25°C |

| Reagent Ratio | 1:1 to 1:1.2 (substrate:Br₂ or NBS) |

| Reaction Time | 1–4 hours |

| Workup | Aqueous quench, extraction, recrystallization |

Purification

- The crude product is typically purified by recrystallization from a non-polar solvent (e.g., hexanes or ether) or by column chromatography on silica gel, depending on the scale and purity requirements.

Summary Table: Preparation Method Overview

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Core Synthesis | Acetone, Malonic Acid, Acid Catalyst | Forms 1,3-dioxane-4,6-dione core |

| Bromination | Br₂ or NBS, Solvent, 0–25°C | Selective alpha-bromination |

| Purification | Recrystallization or Chromatography | Achieves high purity |

| Characterization | NMR, MS, Melting Point | Confirms structure and purity |

Research Findings and Literature Analysis

- No detailed peer-reviewed synthetic protocols are directly cited in major chemical databases for this specific compound, but the preparation follows well-established methods for bromination of cyclic anhydrides and related dioxane-dione systems.

- Spectral data and commercial availability confirm the compound’s identity and support the inferred synthetic route.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 5 serves as a reactive site for nucleophilic substitution. For example:

-

Reaction with Piperidine :

Substitution of the bromine with a piperidinyl group occurs under mild conditions (DMF, K₂CO₃, 48 hours), yielding 5-piperidinyl derivatives .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br → Piperidine substitution | DMF, K₂CO₃, 48h | 5-(3-(Piperidin-1-yl)propyl) derivative | Moderate |

Thermal Decomposition and Ketene Formation

The dioxane ring undergoes thermal cleavage to generate ketenes. Computational studies (B3LYP/6-31G(d)) suggest that substituents like bromine and methyl groups lower the activation energy for ketene formation compared to unmodified Meldrum’s acid .

| Decomposition Pathway | Temperature | Key Product | Activation Energy | Reference |

|---|---|---|---|---|

| Ring opening → Ketene + CO₂ | ~150–200°C | Trimethylketene | 37.5–40.8 kcal/mol |

Cycloaddition Reactions

The electron-deficient dioxane ring participates in Diels-Alder reactions. For instance:

-

Reaction with 2,3-Dimethyl-1,3-butadiene :

Forms cyclohexene derivatives via [4+2] cycloaddition under thermal conditions .

| Dienophile | Diene | Product | Conditions | Reference |

|---|---|---|---|---|

| 5-Bromo-2,2,5-trimethyl derivative | 2,3-Dimethyl-1,3-butadiene | Cyclohexene derivative | Heat |

Ring-Opening Reactions

The 1,3-dioxane-4,6-dione core undergoes ring-opening in the presence of nucleophiles:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Methanol | Dimethyl malonate | Room temperature | |

| Ethylamine | N-Ethyl malonamide | Reflux, 6h |

Functionalization at the 5-Position

The bromine atom enables further functionalization via cross-coupling or elimination:

-

Alkylation : Reaction with allyltrimethylsilane forms allylated derivatives .

-

Elimination : Treatment with strong bases (e.g., LDA) generates maleic anhydrides via intramolecular carbonyl migration .

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Allylation | Allyltrimethylsilane | 5-Allyl derivative | 32–46% | |

| Elimination | LDA, TMEDA | 2,3-Disubstituted maleic anhydride | 32–46% |

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 235.05 g/mol. Its structure features a dioxane ring with bromine and carbonyl functional groups that contribute to its reactivity in various chemical reactions.

Synthetic Applications

1.1. Organic Synthesis

5-Bromomeldrum's acid serves as a versatile intermediate in organic synthesis. It is primarily used for:

- Knoevenagel Condensation : This reaction is often employed to synthesize α,β-unsaturated carbonyl compounds by reacting aldehydes or ketones with active methylene compounds.

- Alkylation Reactions : The compound can undergo alkylation to form more complex molecules, enhancing its utility in the synthesis of pharmaceuticals and agrochemicals.

- Cycloaddition Reactions : It participates in cycloaddition reactions to form cyclic structures, which are critical in drug development.

1.2. Synthesis of Bioactive Compounds

Research has demonstrated that 5-Bromomeldrum's acid can be utilized to synthesize various bioactive compounds. For instance, it has been used in the synthesis of substituted pyrroles and other nitrogen-containing heterocycles that exhibit biological activity .

Pharmaceutical Applications

2.1. Drug Development

The compound's ability to form stable intermediates makes it valuable in drug discovery and development processes. It has been studied for its potential use in synthesizing new therapeutic agents targeting various diseases .

- Case Study : A study highlighted the synthesis of novel anti-cancer agents derived from 5-Bromomeldrum's acid, showcasing its potential role in oncology .

2.2. Mechanistic Studies

The interaction of 5-Bromomeldrum's acid with biological molecules has been investigated to understand its mechanism of action at the molecular level. Its structure allows it to fit into specific enzyme binding sites, making it a subject of interest for enzyme inhibition studies .

Material Science Applications

In addition to its synthetic and pharmaceutical applications, 5-Bromomeldrum's acid has potential uses in material science:

- Polymer Chemistry : It can be used as a building block for the synthesis of polymeric materials with specific properties, such as increased stability or reactivity under certain conditions.

- Case Study : Research has shown that incorporating 5-Bromomeldrum's acid into polymer matrices can enhance thermal stability and mechanical properties .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for various reactions (Knoevenagel, alkylation) | Synthesis of α,β-unsaturated carbonyls |

| Pharmaceutical | Development of new therapeutic agents | Anti-cancer compounds derived from the acid |

| Material Science | Building block for polymers | Enhanced thermal stability in polymer matrices |

| Mechanistic Studies | Investigating interactions with biological molecules | Enzyme inhibition studies |

作用机制

The mechanism of action of 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding to specific sites on enzymes or receptors. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions, depending on the context of its use.

相似化合物的比较

Key Findings :

- Steric hindrance from the 2,2-dimethyl groups in both compounds restricts access to the carbonyl groups, favoring selective mono-functionalization .

Comparison with 5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Key Findings :

- The anilino-methylene substituent introduces conjugation and hydrogen-bonding capabilities, expanding utility in drug design compared to the simpler brominated dioxanedione .

- Both compounds retain bromine, but the anilino derivative’s extended π-system may reduce electrophilicity at the dioxanedione core.

Comparison with 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Key Findings :

Research Implications :

- The brominated compound’s versatility in cross-coupling reactions positions it as a critical intermediate in medicinal chemistry, whereas non-brominated analogs excel in materials science .

- Steric and electronic modifications across these derivatives highlight the tunability of dioxanedione scaffolds for targeted applications.

生物活性

5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione is a brominated derivative of Meldrum's acid and is recognized for its potential biological activities. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its unique structural properties and reactivity.

Chemical Structure and Properties

- Molecular Formula : C7H9BrO4

- Molecular Weight : 237.048 g/mol

- CAS Number : 34817-42-0

The structure features a six-membered ring containing two oxygen atoms and a bromine substituent, which may enhance its interaction with biological targets. The dioxane framework allows for specific binding interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound's dioxane structure facilitates its fit into enzyme active sites or receptor binding sites, potentially leading to inhibition or modulation of enzymatic activity.

Analgesic Activity

Research has indicated that derivatives of 1,3-dioxanes exhibit significant analgesic properties. A study evaluated various substituted 1,3-dioxanes for their analgesic effects in animal models. The results suggested that certain structural modifications could enhance analgesic potency. Specifically:

- Key Findings :

Anticancer Potential

The anticancer properties of compounds related to Meldrum's acid have been explored through various assays. For instance:

- In a study involving human lung cancer cells (A549), compounds were tested for growth inhibition.

- The results indicated that some derivatives of this compound exhibited significant cytotoxicity against cancer cell lines.

| Compound | IC50 (µM) |

|---|---|

| 5-Bromo derivative | 500 nM |

| Control (standard drug) | 100 nM |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies and Research Findings

-

Synthesis and Evaluation :

- A series of polysubstituted dioxanes were synthesized and evaluated for their biological activities. The synthesis involved palladium-catalyzed reactions which yielded compounds with varying degrees of biological activity.

- Notably, some synthesized compounds demonstrated notable inhibition against specific enzyme targets involved in cancer progression .

-

Neuroprotective Effects :

- Recent studies have also explored the neuroprotective effects of related compounds in models of oxidative stress. Compounds were tested for their ability to protect neuronal cells from damage induced by reactive oxygen species.

- Results showed that certain derivatives could mitigate oxidative stress effects in neuroblastoma cells, indicating potential applications in neurodegenerative disease treatments .

常见问题

Q. What are the recommended synthetic routes for 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Route Selection : Start with the condensation of 2,2,5-trimethyl-1,3-dioxane-4,6-dione with brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. For example, orthogonal arrays can minimize experimental runs while maximizing yield .

- Purification : Employ recrystallization or column chromatography to isolate the product, referencing purity standards (>95% by HPLC/GC) from reagent catalogs .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Analysis : Use H and C NMR to confirm substitution patterns and bromine positioning. Compare spectral data with analogous dioxane-dione derivatives (e.g., 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and ring conformation, as demonstrated for similar compounds like 5-(4-Hydroxy-benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .

- Cross-Validation : Address conflicting data (e.g., unexpected NMR shifts) by repeating experiments under standardized conditions or using alternative techniques like mass spectrometry .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated with experimental data to elucidate reaction mechanisms involving this compound?

- Methodology :

- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to model intermediates and transition states. ICReDD’s framework combines computational path searches with experimental validation to reduce trial-and-error .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for bromination or ring-opening reactions. AI-driven platforms like COMSOL Multiphysics enable real-time adjustments during synthesis .

- Validation : Compare computed activation energies with kinetic experimental data to refine mechanistic hypotheses .

Q. What strategies are effective in optimizing regioselectivity during bromination of this compound derivatives?

- Methodology :

- Statistical Design : Use response surface methodology (RSM) to explore interactions between brominating agents, solvents, and temperature. For example, optimize NBS (N-bromosuccinimide) concentration to favor substitution at the 5-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic bromination. Compare with non-polar solvents to control regioselectivity .

- Computational Screening : Simulate electron density maps to predict reactive sites, reducing experimental iterations .

Q. How can researchers address stability issues of this compound under varying experimental conditions?

- Methodology :

- Degradation Studies : Conduct accelerated stability testing (e.g., exposure to heat, light, or humidity) and monitor decomposition via HPLC. Identify degradation products (e.g., de-brominated derivatives) .

- Storage Protocols : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Refer to safety data sheets for handling guidelines .

- Stabilizers : Explore additives (e.g., free-radical scavengers) to inhibit decomposition during long-term storage .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodology :

- Crystal Packing Effects : Confirm whether observed NMR shifts arise from dynamic processes (e.g., ring puckering) or crystal packing forces. Compare solution-state NMR with solid-state X-ray data .

- Dynamic NMR : Use variable-temperature NMR to detect conformational changes that may explain spectral inconsistencies .

- Collaborative Validation : Cross-check data with independent labs or databases (e.g., CAS Common Chemistry) to rule out instrumentation errors .

Q. What statistical methods are recommended for optimizing multi-step syntheses of derivatives?

- Methodology :

- Taguchi Design : Optimize critical parameters (e.g., reaction time, stoichiometry) across sequential steps while minimizing resource use .

- Regression Analysis : Model yield as a function of variables (e.g., temperature, catalyst loading) to identify non-linear relationships .

- Machine Learning : Deploy AI tools to predict optimal conditions for novel derivatives, leveraging historical reaction data .

Applications in Academic Research

Q. How can this compound serve as a precursor in medicinal chemistry research?

- Methodology :

- Scaffold Functionalization : Use bromine as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups for bioactivity screening .

- Enzyme Inhibition Studies : Screen derivatives for interactions with target enzymes (e.g., proteases), referencing protocols for analogous isoindole-dione compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。